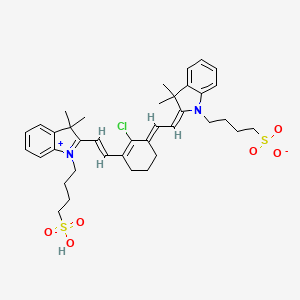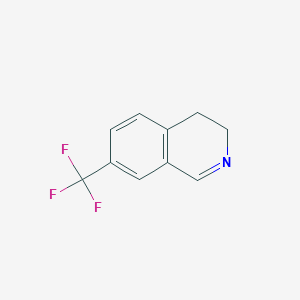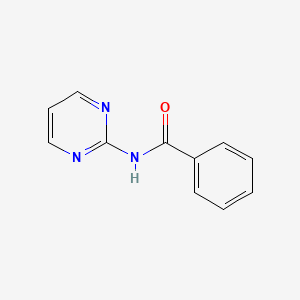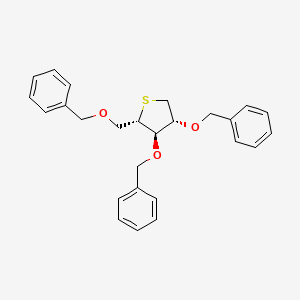
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups at positions 4 and 6, a phenyl group at position 2, and an aldehyde group at position 5. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as benzyl cyanide, the pyrimidine ring can be constructed through a series of condensation reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.
Formylation: The aldehyde group can be introduced at the 5 position through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4,6-Diamino-2-phenylpyrimidine-5-carboxylic acid.
Reduction: 4,6-Diamino-2-phenylpyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyrimidine-5-carbaldehyde: Lacks the amino groups at positions 4 and 6.
4,6-Diaminopyrimidine: Lacks the phenyl group and aldehyde group.
2-Phenyl-4,6-diaminopyrimidine: Lacks the aldehyde group.
Propriétés
Numéro CAS |
37531-47-8 |
|---|---|
Formule moléculaire |
C11H10N4O |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4,6-diamino-2-phenylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H10N4O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15) |
Clé InChI |
ZDICACNWCFOORL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



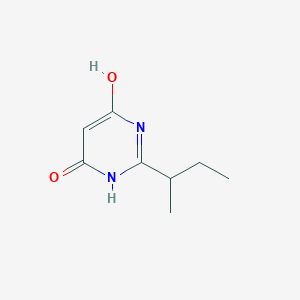
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
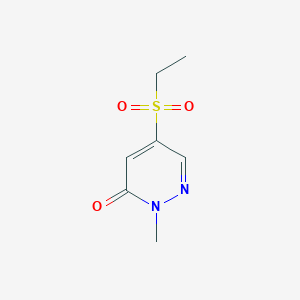
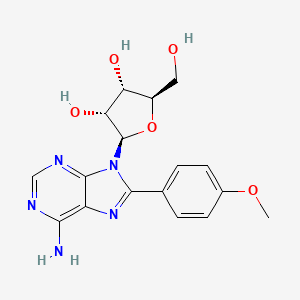
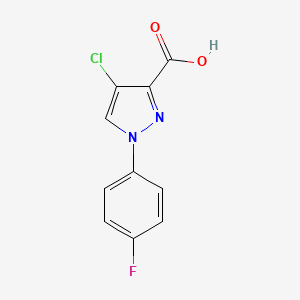



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
